molecular formula C7H10O B13497972 Bicyclo[2.1.1]hexane-2-carbaldehyde

Bicyclo[2.1.1]hexane-2-carbaldehyde

Cat. No.: B13497972
M. Wt: 110.15 g/mol
InChI Key: PHWPVWYYCRDHGO-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-2-carbaldehyde is a strained, sp³-rich bicyclic compound featuring a fused cyclohexane scaffold with two bridgehead carbons and an aldehyde functional group. Its unique geometry imparts high ring strain and conformational rigidity, making it a promising bioisostere in medicinal chemistry. Despite its promise, synthetic accessibility remains challenging compared to established bicyclic systems like bicyclo[1.1.1]pentane, necessitating innovative methodologies such as photochemical cycloadditions and strain-release reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2-carbaldehyde typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic framework . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are often carried out under mild conditions, making them suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound may involve the use of specialized photochemical reactors or continuous flow systems to ensure consistent and scalable synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, allowing for a wide range of transformations.

Common Reagents and Conditions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bicyclic framework can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclo[2.1.1]hexane framework .

Scientific Research Applications

Bicyclo[2.1.1]hexane-2-carbaldehyde is a molecule with applications in organic synthesis, medicinal chemistry, and material science. Its reactivity and unique structural features make it a versatile building block for creating novel compounds and materials.

Scientific Research Applications

Chemistry this compound serves as a building block in organic synthesis. Its unique structure allows exploration of new chemical spaces, making it valuable for developing novel compounds. An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules is achieved through photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Biology and Medicine Bicyclo[2.1.1]hexane derivatives are investigated in medicinal chemistry for their potential as bioisosteres of aromatic compounds. Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. The three-dimensional structure of bicyclo[2.1.1]hexane derivatives can improve the pharmacokinetic properties of drug candidates. Replacing an ortho-benzene ring with bicyclo[2.1.1]hexane can impact water solubility, lipophilicity, and metabolic stability in bioactive compounds . In some instances, it has led to enhanced water solubility .

Drugs containing the bioisostere have been assessed in cancer cell viability studies, showing that the biological activity of the two is present in some cases .

Industry The compound’s reactivity and structural features make it useful in the synthesis of advanced materials and polymers. Its applications in industry are still being explored but hold promise for developing new materials with unique properties.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The aldehyde group is particularly reactive, making it a suitable candidate for nucleophilic addition reactions.

Mechanism of Action

The mechanism by which bicyclo[2.1.1]hexane-2-carbaldehyde exerts its effects is largely dependent on its structural rigidity and functional groups. The aldehyde group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is often exploited in the design of inhibitors or activators for specific enzymes or receptors. The bicyclic framework provides a stable and rigid scaffold that can enhance the binding affinity and selectivity of the compound for its molecular targets .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentane is a smaller, highly strained scaffold widely used as a para-substituted phenyl bioisostere. Key differences include:

  • Synthesis: Bicyclo[1.1.1]pentane is typically synthesized via [2π + 2σ] cycloadditions or photochemical methods, whereas bicyclo[2.1.1]hexane-2-carbaldehyde often requires more complex routes like ring contraction of norbornane derivatives (e.g., from camphor) or strain-release cycloadditions .
  • Strain Energy : Bicyclo[1.1.1]pentane exhibits higher strain (~70 kcal/mol) compared to bicyclo[2.1.1]hexane (~40–50 kcal/mol), influencing reactivity and stability .
  • Applications : Both scaffolds enhance physicochemical properties, but bicyclo[2.1.1]hexane offers greater functionalization versatility due to additional bridgehead positions .

Bicyclo[2.2.1]heptane (Norbornane) Derivatives

Bicyclo[2.2.1]heptane-2-carbaldehyde (norbornane derivative) shares structural similarities but differs in ring size and strain:

  • Molecular Data :
Property This compound Bicyclo[2.2.1]heptane-2-carbaldehyde
Molecular Formula C₇H₁₀O C₈H₁₂O
Molecular Weight (g/mol) ~122.16 (estimated) 124.18
CAS Number Not fully documented 19396-83-9
Synthesis Ring contraction, photochemistry Derived from camphor via Favorskii rearrangement
  • Stability: Norbornane derivatives are less strained and more thermally stable, making them easier to handle in traditional organic syntheses .

Bicyclo[2.2.0]hexane Systems

The structural misassignment of aquatolide (revised from bicyclo[2.2.0]hexane to bicyclo[2.1.1]hexane) highlights critical differences:

  • Ring Strain : Bicyclo[2.2.0]hexane systems exhibit higher strain and instability, complicating their use in drug design.
  • Spectral Properties : NMR data (e.g., ¹H chemical shifts) and X-ray crystallography are essential for distinguishing these scaffolds, as seen in the aquatolide case .

Aldehyde vs. Ketone Derivatives

Bicyclo[2.1.1]hexan-2-one (ketone analog) differs in reactivity and applications:

  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the ketone is more resistant to oxidation.
  • Synthesis : Ketones are often intermediates in aldehyde synthesis via oxidation-reduction sequences, as demonstrated in the conversion of bicyclo[2.1.1]hexan-2-one derivatives .

Drug Design Potential

  • This compound has been explored as a bioisostere for L-PLA₂ inhibitors, offering improved solubility and conformational control compared to bicyclo[2.2.1]heptane analogs .

Limitations

  • Limited exit vectors and functionalization sites remain challenges, though recent methodologies (e.g., photochemistry) are addressing these gaps .

Biological Activity

Bicyclo[2.1.1]hexane-2-carbaldehyde is an intriguing compound in medicinal chemistry, primarily due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and implications in drug design, supported by relevant data and case studies.

This compound is characterized by its bicyclic structure, which can influence its reactivity and interactions with biological macromolecules. The aldehyde functional group is particularly reactive, allowing for various chemical transformations such as:

  • Oxidation : Converts the aldehyde to a carboxylic acid using agents like potassium permanganate.
  • Reduction : Converts the aldehyde to a primary alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions : The carbonyl carbon can react with nucleophiles to form diverse substituted products.

These reactions enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry .

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules through nucleophilic addition and condensation reactions. This interaction can lead to:

  • Alterations in enzyme activity
  • Modifications in receptor binding
  • Changes in pharmacokinetic properties of drug candidates

The compound's three-dimensional structure allows it to act as a bioisostere for aromatic compounds, potentially enhancing the solubility and bioavailability of drugs .

In Vitro Studies

Recent studies have validated the biological activity of bicyclo[2.1.1]hexane derivatives as saturated bioisosteres of ortho-substituted benzene rings. These derivatives have shown promising results in various assays:

CompoundActivity TypeIC50 (µM)Reference
BoscalidAntifungal11
BixafenAntifungal30
FluxapyroxadAntifungal25

In these cases, replacing the ortho-benzene ring with bicyclo[2.1.1]hexane resulted in significant changes in solubility and metabolic stability, which are critical factors in drug design.

Case Studies

  • Fungicides : Bicyclo[2.1.1]hexane derivatives have been incorporated into fungicides such as boscalid and bixafen, leading to enhanced solubility and activity compared to their parent compounds .
  • Antibacterial Agents : The incorporation of bicyclo[2.1.1]hexane into antibacterial agents has also been explored, demonstrating improved pharmacological profiles through structural modifications .

Implications for Drug Design

The unique properties of this compound highlight its potential as a scaffold for developing new pharmaceuticals:

  • Enhanced Solubility : The structural modification can improve water solubility, which is often a limiting factor in drug formulation.
  • Reduced Lipophilicity : Replacement of aromatic rings with bicyclic structures can decrease lipophilicity without compromising efficacy, leading to better absorption and distribution profiles .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for bicyclo[2.1.1]hexane-2-carbaldehyde?

Bicyclo[2.1.1]hexane scaffolds are typically synthesized via photocatalytic cycloadditions or strain-release [2π+2σ] reactions. For example:

  • Photocatalytic [2+2] cycloadditions using bicyclo[1.1.0]butanes (BCBs) and alkenes under blue light (450 nm) with Ir(ppy)₃ as a sensitizer yield polysubstituted bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
  • Strain-release cycloadditions involve BCB radical cations generated via single-electron oxidation, reacting with alkenes to form bicyclo[2.1.1]hexanes with functional handles for further derivatization (e.g., ester groups that can be oxidized to aldehydes) .
  • Post-synthetic modifications, such as RuCl3/NaIO4-mediated oxidation of phenyl groups or saponification of esters , enable introduction of carboxylic acids or aldehydes .

Q. How is bicyclo[2.1.1]hexane validated as a bioisostere for ortho-substituted benzenes?

Validation involves geometric, physicochemical, and biological comparisons :

  • Geometric parameters (distance d, angle θ) are measured via X-ray crystallography. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes show d = 3.05–3.19 Å vs. 3.04–3.10 Å in ortho-benzenes, confirming structural mimicry .
  • Physicochemical profiling includes solubility assays (e.g., 3x improvement in water solubility for conivaptan analogs) and logD/cLogP measurements to assess lipophilicity changes .
  • Biological validation uses antifungal activity assays (e.g., bicyclohexane analogs of boscalid retain activity despite reduced lipophilicity) .

Q. What characterization techniques are critical for bicyclo[2.1.1]hexane derivatives?

  • X-ray crystallography confirms stereochemistry and substitution patterns (e.g., 1,2-disubstituted cores exist as single diastereomers) .
  • NMR spectroscopy resolves bridgehead proton splitting patterns (e.g., ABX systems in 1,2-disubstituted derivatives) .
  • HPLC-MS monitors purity post-distillation or crystallization, critical for bioactive compound testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for bicyclo[2.1.1]hexane bioisosteres?

Conflicting metabolic stability outcomes (e.g., increased stability in conivaptan analogs vs. decreases in lomitapide derivatives) require:

  • Enzyme-specific profiling : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidation sites, as seen in fluorinated bicyclohexanes with improved stability .
  • In silico modeling : Use MD simulations to predict metabolic pathways based on scaffold rigidity and substituent accessibility .

Q. What mechanistic insights guide the design of photocatalytic [2π+2σ] cycloadditions?

Key steps include:

  • Energy transfer : Ir(ppy)₃ sensitizers excite alkenes to triplet states, enabling diradical recombination with BCBs .
  • Regioselectivity control : Electron-deficient alkenes favor bridge-substituted products, while electron-rich systems yield bridgehead derivatives .
  • Radical stabilization : Polar solvents (e.g., MeCN) stabilize BCB radical cations, enhancing reaction efficiency .

Q. How can divergent substitution patterns be achieved in bicyclo[2.1.1]hexane synthesis?

Modular strategies include:

  • Pre-functionalized BCBs : BCBs with halides or esters enable post-cycloaddition cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Photoredox catalysis : Adjusting alkene substituents (e.g., styrenes vs. enones) directs cycloaddition regiochemistry to meta-, para-, or ortho-like patterns .
  • Late-stage diversification : Oxidative cleavage of bicyclohexane-borne olefins introduces aldehydes or ketones .

Q. Methodological Considerations for Experimental Design

Parameter Key Techniques Example Application References
Synthetic Yield Optimize light intensity (450 nm, 10 W) and BCB/alkene stoichiometry (1:1.2)High-yield (>70%) cycloadditions
Solubility Shake-flask assays (pH 7.4 PBS) with HPLC quantificationCompare bicyclohexane vs. benzene analogs
Metabolic Stability Liver microsome assays (CLint, t₁/₂) with LC-MS/MSIdentify stability bottlenecks in agrochemicals

Q. Key Data Contradictions and Resolutions

  • Lipophilicity vs. Activity : Bicyclohexanes reduce cLogP by 0.7–1.2 units but retain bioactivity via improved solubility and conformational rigidity. Resolution: Balance logD adjustments with scaffold rigidity .
  • Substitution Limitations : Bridgehead-functionalized derivatives remain synthetically challenging. Resolution: Use BCBs with pre-installed functional groups (e.g., esters) for late-stage derivatization .

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

bicyclo[2.1.1]hexane-2-carbaldehyde

InChI

InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2

InChI Key

PHWPVWYYCRDHGO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)C=O

Origin of Product

United States

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